![molecular formula C11H14O3 B1526357 Methyl 3-hydroxy-2-methyl-2-phenylpropanoate CAS No. 70397-74-9](/img/structure/B1526357.png)
Methyl 3-hydroxy-2-methyl-2-phenylpropanoate
Overview
Description
Methyl 3-hydroxy-2-methyl-2-phenylpropanoate, also known as methyl 3-hydroxy-2-methyl-2-phenylpropionate, is an organic compound belonging to the class of carboxylic acids. It is a colorless to pale yellow liquid, with a distinctive sweet, fruity odor. Methyl 3-hydroxy-2-methyl-2-phenylpropanoate is primarily used as a flavoring agent in food and beverages, as well as in perfumes. It is also used in the synthesis of pharmaceuticals, cosmetics, and other chemicals.
Scientific Research Applications
Biomedical Applications
Polyhydroxyalkanoates (PHAs), including materials similar to Methyl 3-hydroxy-2-methyl-2-phenylpropanoate, are used in various biomedical applications. Their biodegradability and thermoprocessability make them suitable for medical devices and tissue engineering. These materials have been employed in developing sutures, cardiovascular patches, orthopedic pins, and wound dressings (Chen & Wu, 2005).
Chemical Synthesis
Methyl 3-hydroxy-2-methyl-2-phenylpropanoate is involved in various chemical synthesis processes. For example, it is used in the cross-coupling of remote meta-C–H bonds in organic chemistry, showcasing its utility in creating complex molecular structures (Wan et al., 2013). Additionally, it plays a role in the Reformatsky reaction, which is significant in synthetic organic chemistry, particularly in the synthesis of β-hydroxy esters (MatsumotoTakashi & FukuiKenji, 1972).
Materials Science
In materials science, derivatives of this compound have been studied for their structural properties. For example, the crystal structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate has been determined to understand better its physical properties and potential applications (Kolev et al., 1995). This type of research is crucial for developing new materials with specific desired properties.
Enzymatic Resolution
The compound has been studied in the context of enzymatic resolution, which is a process used in the production of enantiomerically pure compounds. Research on the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate highlights its relevance in producing specific enantiomers for various applications (Ribeiro et al., 2001).
Organic Photovoltaic Materials
The compound's derivatives have been investigated for their use in organic solar cells. For instance, the study of poly(3-hexylthiophene-2,5-diyl)/[6,6]-phenyl C61 butyric acid methyl ester films, a material related to Methyl 3-hydroxy-2-methyl-2-phenylpropanoate, helps understand the efficiency and performance of organic photovoltaic materials (Erb et al., 2005).
Pharmaceutical Synthesis
The compound is used in synthesizing analogs of important pharmaceuticals. For example, its derivatives have been used in synthesizing the C-13 side chain of paclitaxel (Taxol) and docetaxel (Taxotere), highlighting its importance in medicinal chemistry (Hamamoto et al., 2000).
properties
IUPAC Name |
methyl 3-hydroxy-2-methyl-2-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(8-12,10(13)14-2)9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYUNXUOZKVKPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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